5-Propyl-1,3,4-oxadiazol-2-ol
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Overview
Description
5-Propyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered significant attention in scientific research due to its potential biological activity and various applications in different fields. The molecular formula of this compound is C5H8N2O2, and it has a molecular weight of 128.13 g/mol .
Mechanism of Action
Target of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to interact with various enzymes and proteins, inhibiting their activity and thus exerting their therapeutic effects .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to inhibit several key proteins, including akt serine/threonine kinase 1 (akt1), src proto-oncogene, non-receptor tyrosine kinase (src), and epidermal growth factor receptor (egfr) .
Pharmacokinetics
1,3,4-oxadiazole derivatives have been reported to undergo various chemical reactions, making them important for molecule planning due to their privileged structure, which has enormous biological potential .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Some oxadiazole derivatives have been found to exhibit significant biological activity, including anticancer potential . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Some oxadiazole derivatives have been found to undergo metabolic transformations involving cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,3,4-oxadiazol-2-ol typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another method involves the reaction of carboxylic acids with Mitsunobu reagents, prepared by the reaction of triphenylphosphine with dialkyl azodicarboxylates, followed by heating at 180–190 °C under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
5-Propyl-1,3,4-oxadiazol-2-ol has a broad spectrum of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials and polymers.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and properties.
1,2,5-Oxadiazole:
1,2,3-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.
Uniqueness
5-Propyl-1,3,4-oxadiazol-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
5-propyl-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOBKMZJKWBFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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